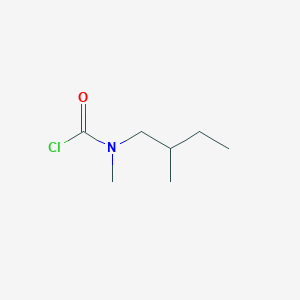

N-methyl-N-(2-methylbutyl)carbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-(2-methylbutyl)carbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-methylbutyl)carbamoyl chloride can be synthesized through the reaction of N-methyl-N-(2-methylbutyl)amine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

N-methyl-N-(2-methylbutyl)amine+Phosgene→N-methyl-N-(2-methylbutyl)carbamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to handle phosgene safely. The reaction is carried out in a closed system to prevent the release of toxic gases. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-(2-methylbutyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutyl)amine and carbon dioxide.

Reduction: It can be reduced to N-methyl-N-(2-methylbutyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrogen chloride formed

Major Products

Carbamates: Formed by reaction with alcohols

Ureas: Formed by reaction with amines

Thiocarbamates: Formed by reaction with thiols

Applications De Recherche Scientifique

N-methyl-N-(2-methylbutyl)carbamoyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

Biology: In the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Used in the synthesis of drugs and drug intermediates.

Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-methyl-N-(2-methylbutyl)carbamoyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the desired product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-N-(2-methylbutyl)carbamate

- N-methyl-N-(2-methylbutyl)urea

- N-methyl-N-(2-methylbutyl)thiocarbamate

Uniqueness

N-methyl-N-(2-methylbutyl)carbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to react with a wide range of nucleophiles makes it a valuable reagent in organic synthesis. Additionally, its use in industrial applications highlights its importance in the production of various chemical products.

Activité Biologique

N-methyl-N-(2-methylbutyl)carbamoyl chloride is a carbamoyl chloride derivative that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C7H14ClNO. The presence of a branched alkyl group (2-methylbutyl) enhances its lipophilicity, which may influence its biological activity compared to other carbamoyl chlorides.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN O |

| Molecular Weight | 161.64 g/mol |

| Functional Groups | Carbamoyl chloride |

| Lipophilicity | Enhanced due to branching |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbutylamine with phosgene. This method allows for the production of high-purity carbamoyl chlorides, which are essential for subsequent biological evaluations.

Mechanistic Insights

Carbamoyl chlorides, including this compound, are known to interact with various biological targets. They often serve as intermediates in the development of pharmaceuticals and agrochemicals. The compound's reactivity can lead to the formation of derivatives with significant biological activities, such as:

- Anticholinesterase Activity : Similar compounds have shown potential in inhibiting cholinesterase enzymes, which are crucial in neuropharmacology .

- Antimicrobial Properties : Research indicates that derivatives of carbamoyl chlorides can exhibit antimicrobial activity against various pathogens .

Case Studies

- Antimicrobial Activity : A study evaluated several carbamoyl chloride derivatives for their antimicrobial efficacy. Results indicated that modifications at the N-alkyl position could enhance activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro studies demonstrated that compounds related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of carbamoyl chlorides. For instance, replacing hydrophobic groups with branched alkyl chains has been shown to improve absorption and efficacy in vivo .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Enhanced activity against specific pathogens |

| Cytotoxicity | Varying effects on cancer cell lines |

| Enzyme Inhibition | Potential for use in metabolic disorder therapies |

Propriétés

IUPAC Name |

N-methyl-N-(2-methylbutyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-6(2)5-9(3)7(8)10/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJBQLRQYVOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.